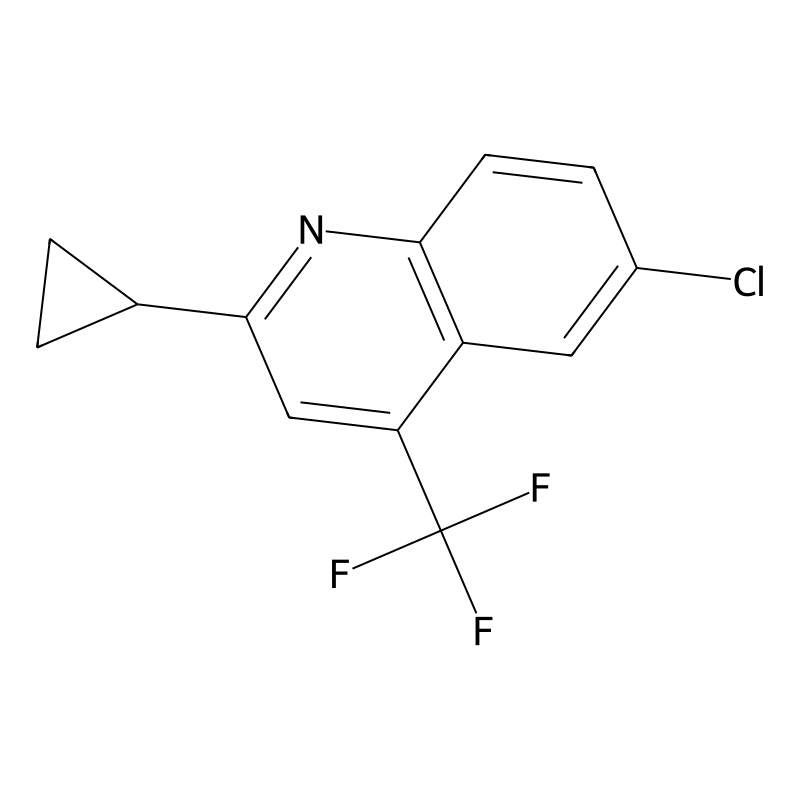6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a chemical compound with the molecular formula . It features a quinoline ring system substituted with a cyclopropyl group and a trifluoromethyl group. This compound has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and can influence its pharmacokinetic properties, making it an interesting candidate for drug development .
The mechanism of action for this compound is not publicly available. However, research suggests it was synthesized for its potential biological activity []. Quinoline derivatives can have various biological effects, and further study would be needed to understand the specific mechanism for this compound.
Synthesis and Characterization:
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (also known as CLC-436) is a synthetic organic compound belonging to the class of quinolines. Studies have reported various methods for its synthesis, including Sonogashira coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. PubChem, National Institutes of Health: )
Potential Biological Activities:
Research suggests that CLC-436 possesses potential biological activities, making it an interesting candidate for further investigation. Studies have reported that the compound exhibits:
- Antimicrobial activity: CLC-436 has shown activity against various bacterial and fungal strains, including some resistant to conventional antibiotics. Bioorganic & Medicinal Chemistry Letters, Volume 18, Issue 18, Pages 5359-5363, 2008:
- Antiprotozoal activity: The compound has also demonstrated activity against protozoan parasites, including those causing leishmaniasis and Chagas disease. European Journal of Medicinal Chemistry, Volume 45, Issue 11, Pages 4892-4902, 2010:
The reactivity of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline can be attributed to its functional groups. The chlorine atom can undergo nucleophilic substitution reactions, while the trifluoromethyl group may participate in electrophilic aromatic substitution. Additionally, the compound can be involved in cyclization reactions, particularly in the synthesis of more complex derivatives. For instance, it can serve as a precursor in the synthesis of other fluorinated quinoline derivatives through various coupling reactions or cyclization strategies .
Research indicates that 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline exhibits notable biological activity. Its derivatives have been studied for their potential as anti-cancer agents and as inhibitors of various enzymes. The compound has shown promise in inhibiting certain cancer cell lines, suggesting its potential utility in oncology. Moreover, its structural similarity to other biologically active quinolines positions it as a candidate for further exploration in medicinal chemistry .
Several synthetic routes have been developed for producing 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline:
- Friedlander Annulation: This method involves the reaction of an aminoaryl ketone with a carbonyl compound under acidic conditions, often utilizing proline potassium salt as a catalyst. This approach allows for the introduction of the trifluoromethyl group effectively .
- Cyclization Reactions: The synthesis can also be achieved through cyclization of appropriate precursors containing both the cyclopropyl and chloro functionalities. This method can involve various catalysts and reaction conditions tailored to optimize yield and purity.
- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while minimizing solvent use, making the process more environmentally friendly .
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline finds applications primarily in pharmaceutical research. Its derivatives are being explored for their potential use as:
- Anticancer agents: Due to their ability to inhibit specific cancer cell lines.
- Enzyme inhibitors: Targeting various biological pathways.
- Fluorescent probes: Leveraging its structural properties for imaging applications.
Furthermore, its unique chemical characteristics make it valuable in materials science, particularly in developing new fluorinated materials with specific properties .
Studies on 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline have focused on its interactions with biological macromolecules. For instance, research has indicated that this compound can interact with DNA and proteins, potentially leading to alterations in cellular processes. Understanding these interactions is crucial for evaluating its pharmacological profiles and therapeutic potential .
Several compounds share structural similarities with 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, including:
- Quinoline: A basic structure that serves as a parent compound.
- 4-(Trifluoromethyl)quinoline: Lacks the cyclopropyl group but retains the trifluoromethyl substitution.
- Chloroquine: A well-known antimalarial drug that features a quinoline core but differs significantly in substituents.
Comparison TableCompound Name Structural Features Biological Activity 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline Quinoline ring, cyclopropyl, trifluoromethyl Potential anticancer activity 4-(Trifluoromethyl)quinoline Quinoline ring, trifluoromethyl Moderate antimicrobial properties Chloroquine Quinoline core, ethyl side chain Established antimalarial activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | Quinoline ring, cyclopropyl, trifluoromethyl | Potential anticancer activity |
| 4-(Trifluoromethyl)quinoline | Quinoline ring, trifluoromethyl | Moderate antimicrobial properties |
| Chloroquine | Quinoline core, ethyl side chain | Established antimalarial activity |
The unique combination of structural features in 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline distinguishes it from these compounds, particularly regarding its potential biological activities and applications in medicinal chemistry .








